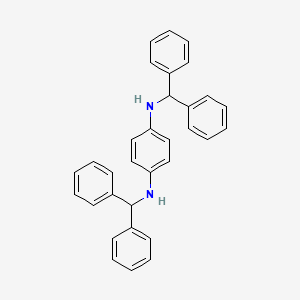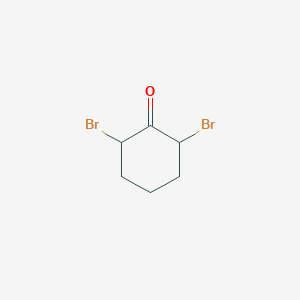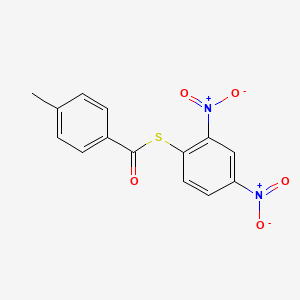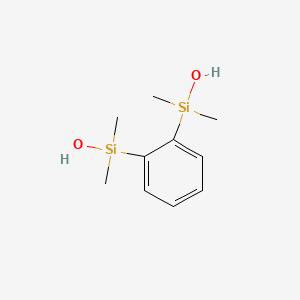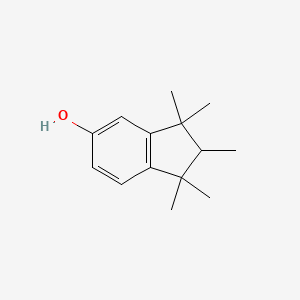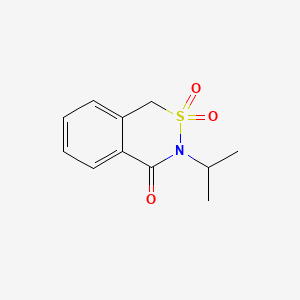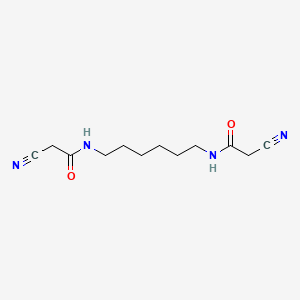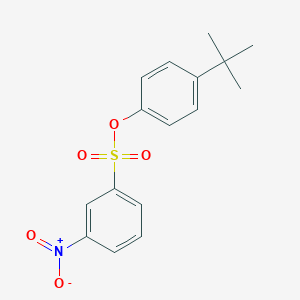![molecular formula C20H18N6+2 B14687366 4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) CAS No. 26396-74-7](/img/structure/B14687366.png)
4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is a complex organic compound known for its unique structure and reactivity. This compound features two diazonium groups attached to a central phenylenebis(methyleneazanediyl) linkage, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) typically involves the diazotization of corresponding aromatic amines. The process begins with the preparation of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine), which is then treated with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems helps in maintaining the required low temperatures and acidic environment, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form corresponding aromatic amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as NaOH.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Aromatic amines are formed as the major products.
Aplicaciones Científicas De Investigación
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its diazonium groups, which are highly reactive intermediates. These groups can undergo substitution, coupling, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine): The precursor to the diazonium compound, featuring amine groups instead of diazonium groups.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-hydroxide): A hydroxylated derivative with different reactivity.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-halide): Halogenated derivatives used in various substitution reactions.
Uniqueness
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is unique due to its dual diazonium groups, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.
Propiedades
Número CAS |
26396-74-7 |
|---|---|
Fórmula molecular |
C20H18N6+2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-[[3-[(4-diazonioanilino)methyl]phenyl]methylamino]benzenediazonium |
InChI |
InChI=1S/C20H18N6/c21-25-19-8-4-17(5-9-19)23-13-15-2-1-3-16(12-15)14-24-18-6-10-20(26-22)11-7-18/h1-12,23-24H,13-14H2/q+2 |
Clave InChI |
QDCIOHATUMEIET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CNC2=CC=C(C=C2)[N+]#N)CNC3=CC=C(C=C3)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


